molecular formula C10H21NOS B14097600 (S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide

(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B14097600
M. Wt: 203.35 g/mol
InChI Key: PSJFPPRHFJNTHZ-CYBMUJFWSA-N
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Description

(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide is an organic compound with a unique structure that includes a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with 2-ethylbutanal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Sulfonamide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted sulfinamide derivatives.

Scientific Research Applications

(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The imine bond can also participate in various chemical reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylbutylidene)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    N-(2-ethylbutylidene)-2-methylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.

Uniqueness

(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical properties such as increased reactivity and the ability to form strong hydrogen bonds. This makes it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

(R)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H21NOS/c1-6-9(7-2)8-11-13(12)10(3,4)5/h8-9H,6-7H2,1-5H3/t13-/m1/s1

InChI Key

PSJFPPRHFJNTHZ-CYBMUJFWSA-N

Isomeric SMILES

CCC(CC)C=N[S@](=O)C(C)(C)C

Canonical SMILES

CCC(CC)C=NS(=O)C(C)(C)C

Origin of Product

United States

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